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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde using NMR Spectroscopy

Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel heterocyclic compounds is paramount. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel heterocyclic compounds is paramount. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde and its derivatives represent a class of molecules with significant potential, finding applications as versatile intermediates and exhibiting a range of biological activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of their intricate three-dimensional structures.[3][4] This in-depth guide provides a comprehensive walkthrough of the methodologies and rationale behind the structural elucidation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.

This guide will delve into a multi-faceted NMR approach, combining one-dimensional (1D) and two-dimensional (2D) experiments to piece together the molecular puzzle. We will explore not just the "how" but, more critically, the "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.

The Strategic NMR Workflow: A Symphony of Experiments

The structural elucidation of a molecule like 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde is not a linear process but rather an iterative one, where data from multiple experiments are correlated to build a cohesive and accurate picture. Our strategy will employ a suite of NMR experiments, each providing a unique piece of structural information.

Foundational Analysis: 1D NMR Spectroscopy

The initial and indispensable steps in any structural elucidation are the acquisition of ¹H and ¹³C NMR spectra.[4][5] These experiments provide a fundamental census of the proton and carbon environments within the molecule.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (the relative number of protons in each environment), and multiplicity (splitting patterns due to coupling with neighboring protons). For our target molecule, we anticipate distinct signals for the aromatic protons on the imidazo ring, the protons on the saturated pyridine ring, and the aldehydic proton.

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial.[5] DEPT-135, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. This information is vital for assembling the carbon framework.

Weaving the Fabric: 2D Correlation Spectroscopy

While 1D NMR provides a list of parts, 2D NMR experiments reveal how these parts are connected. These techniques are essential for overcoming the limitations of complex 1D spectra where signal overlap can obscure crucial information.[3][6]

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connections

The ¹H-¹H COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds.[5][7] Cross-peaks in the COSY spectrum indicate which protons are neighbors. For our target molecule, COSY will be instrumental in tracing the connectivity of the protons within the saturated six-membered ring and identifying any coupling between the protons on the five-membered imidazo ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[5][6] This is a powerful tool for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range View

The HMBC experiment is arguably one of the most informative 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes even four).[8][9] These long-range correlations are critical for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms. For 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde, HMBC will be key to establishing the connectivity between the imidazo and pyridine rings and confirming the position of the carbaldehyde group.

Experimental Protocols and Data Interpretation

Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data.

  • Dissolution: Dissolve approximately 5-10 mg of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

NMR Data Acquisition

The following is a typical suite of experiments performed on a modern NMR spectrometer (e.g., 400 or 500 MHz).

Experiment Purpose Key Parameters
¹H NMRDetermine proton environments, integration, and multiplicity.Spectral width: ~12 ppm, Number of scans: 8-16
¹³C{¹H} NMRDetermine the number of unique carbon environments.Spectral width: ~220 ppm, Number of scans: 1024 or more
DEPT-135Differentiate between CH, CH₂, and CH₃ groups.Standard pulse program parameters.
¹H-¹H COSYIdentify proton-proton spin coupling networks.Both dimensions with a spectral width of ~12 ppm.
¹H-¹³C HSQCCorrelate protons to their directly attached carbons.F2 (¹H): ~12 ppm, F1 (¹³C): ~165 ppm.
¹H-¹³C HMBCIdentify long-range (2-3 bond) proton-carbon correlations.F2 (¹H): ~12 ppm, F1 (¹³C): ~220 ppm.
Visualizing the Workflow

The logical flow of the NMR structural elucidation process can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (Proton-Proton Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC DEPT DEPT (Carbon Multiplicity) DEPT->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Predicted Spectral Data and Interpretation

Based on the structure of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde, we can predict the expected NMR data. The following tables summarize these predictions. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data
Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-1~7.5s1H
H-3~7.0s1H
H-5~4.0m1H
H-6~2.0 & ~1.8m2H
H-7~1.9m2H
H-8~3.0m2H
Aldehyde-H~9.5d1H
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) DEPT-135 Signal
C-1~130CH (positive)
C-3~115CH (positive)
C-5~60CH (positive)
C-6~25CH₂ (negative)
C-7~20CH₂ (negative)
C-8~45CH₂ (negative)
C-8a~135Quaternary (absent)
Aldehyde-C~190CH (positive)
Key 2D NMR Correlations for Structural Confirmation

The definitive structure is assembled by analyzing the cross-peaks in the 2D NMR spectra.

HMBC_Correlations cluster_structure Key HMBC Correlations Aldehyde-H Aldehyde-H C-5 C-5 Aldehyde-H->C-5 ³J H-5 H-5 Aldehyde-C Aldehyde-C H-5->Aldehyde-C ²J H-1 H-1 C-8a C-8a H-1->C-8a ²J C-3 C-3 H-1->C-3 ³J H-3 H-3 H-3->C-8a ³J C-1 C-1 H-3->C-1 ²J

Caption: Expected key HMBC correlations for structural confirmation.

  • COSY: Will show correlations between H-5, H-6, H-7, and H-8, confirming the saturated ring's proton network.

  • HSQC: Will directly link each proton to its attached carbon, for example, the proton at ~7.5 ppm to the carbon at ~130 ppm (H-1 to C-1).

  • HMBC: This is where the final connections are made.

    • The aldehydic proton (~9.5 ppm) should show a correlation to C-5 (~60 ppm), confirming its position.

    • H-5 (~4.0 ppm) should show a correlation to the aldehydic carbon (~190 ppm).

    • Protons on the imidazo ring (H-1 and H-3) will show correlations to the bridgehead carbon C-8a (~135 ppm), locking the two rings together.

    • H-1 will show a correlation to C-3, and vice versa.

Conclusion

The structural elucidation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde is a prime example of the power and necessity of a comprehensive, multi-technique NMR approach. By systematically acquiring and interpreting 1D and 2D NMR data, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers, ensuring both technical accuracy and a deep understanding of the underlying principles. The logical progression from foundational 1D spectra to the intricate web of correlations in 2D experiments allows for a self-validating process, a cornerstone of scientific integrity in drug discovery and development.

References

  • Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives as Potent α-Glucosidase Inhibitors. (2021). Journal of Applied Chemical Research.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). American Chemical Society.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2025). MDPI.
  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • New substituted imida - IRIS-AperTO. (n.d.). UniTo.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025).
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008).
  • Structure Elucid
  • nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.
  • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. (2004). Journal of Medicinal Chemistry.
  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (2025).

Sources

Exploratory

preliminary toxicity and cytotoxicity screening of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

An In-Depth Technical Guide to the Preliminary Toxicity and Cytotoxicity Screening of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde Abstract The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Cytotoxicity Screening of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

Abstract

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The novel derivative, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS No. 1546226-15-6), represents a new chemical entity with unexplored therapeutic potential and an unknown safety profile.[4] This technical guide provides a comprehensive, field-proven framework for conducting the essential preliminary toxicity and cytotoxicity screening of this compound. We will detail the core assays required to generate an initial safety profile, explain the scientific rationale behind each experimental choice, and provide step-by-step protocols for immediate application by researchers in drug development. Our focus is on establishing a robust, self-validating system for early-stage decision-making.[5]

Introduction: The Rationale for Early-Stage Toxicity Screening

In modern drug discovery, approximately 30% of drug candidates fail during clinical trials due to unforeseen toxicity.[6] The principle of "failing fast" is therefore a cornerstone of efficient and cost-effective pharmaceutical development, necessitating the early identification of compounds with unfavorable safety profiles.[5] For a novel compound like 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde, whose relatives have demonstrated potent bioactivity, a primary in vitro toxicity assessment is not merely a perfunctory step but a critical go/no-go decision point.

This guide outlines a two-tiered screening cascade designed to first quantify the cytotoxic potential of the compound and then, if necessary, to explore the underlying mechanism of cell death. We will focus on two foundational and complementary assays: the MTT assay to assess metabolic viability and the LDH assay to measure membrane integrity.

Tier 1: Primary Cytotoxicity Assessment

The initial goal is to determine the concentration at which the test compound induces a toxic response in cultured cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%.[5] We recommend screening against at least two cell lines: a representative cancer cell line (e.g., HeLa - cervical cancer, or HepG2 - liver cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells, or primary hepatocytes) to assess for any potential cancer-selective toxicity.

Assay 1: Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Causality of Choice: The MTT assay is chosen for its high sensitivity, reproducibility, and its ability to provide a quantitative measure of how the compound affects fundamental cellular metabolism, which is often a primary target of toxicity.[9]

  • Cell Culture & Seeding: Maintain cells in the appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO2.[5] Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for a standard exposure time, typically 24 to 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Observe for the formation of purple precipitate.[8]

  • Solubilization & Measurement: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is another colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[7][10] This enzyme is only released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Causality of Choice: This assay is chosen because it directly measures cell lysis, providing a distinct and complementary endpoint to the metabolic data from the MTT assay.[11] If a compound is cytotoxic, it should ideally show a dose-dependent effect in both assays. Discrepancies can point towards specific mechanisms (e.g., metabolic inhibition without immediate cell death).

  • Cell Culture & Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate.

  • Controls: It is critical to include a "Maximum LDH Release" control.[10] About 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100) to a set of untreated control wells.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a dye). Add 50 µL of this mixture to each well of the new plate.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. The reaction converts a tetrazolium salt into a red formazan product.[7] Stop the reaction with a stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background (medium-only) absorbance. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).

Data Synthesis and Visualization

The quantitative data from the primary screening should be summarized in a clear, comparative format. This allows for at-a-glance assessment of the compound's potency and selectivity.

Table 1: Hypothetical Primary Cytotoxicity Data for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

AssayCell LineTypeIC50 (µM)
MTT HeLaCervical Cancer15.2
HEK293Non-cancerous Kidney85.7
LDH HeLaCervical Cancer22.5
HEK293Non-cancerous Kidney>100

Diagram 1: General Workflow for In Vitro Toxicity Screening This diagram illustrates the sequential process from cell preparation to data analysis for a typical cytotoxicity assay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Detection cluster_analysis Phase 4: Analysis A Cell Culture (37°C, 5% CO2) B Seed Cells in 96-Well Plate A->B C Compound Dilution & Treatment B->C D Incubate (24-72 hours) C->D E Add Assay Reagent (e.g., MTT or LDH substrate) D->E F Incubate & Develop Signal E->F G Measure Signal (Absorbance) F->G H Calculate % Viability or % Cytotoxicity G->H I Determine IC50 Value H->I

Caption: General Workflow for In Vitro Toxicity Screening.

Tier 2: Mechanistic Elucidation

If the primary screen reveals significant cytotoxicity (e.g., IC50 < 20 µM), the next logical step is to investigate the mechanism of cell death. This provides deeper insights that are invaluable for structure-activity relationship (SAR) studies and for predicting potential in vivo toxicities.

Diagram 2: Decision-Making Flowchart for Mechanistic Studies This flowchart guides the researcher from primary screening results to appropriate secondary, mechanism-of-action assays.

Caption: Decision Flowchart for Toxicity Screening Progression.

Recommended Mechanistic Assays:
  • Apoptosis vs. Necrosis Discrimination: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (necrosis or late apoptosis).

  • Oxidative Stress: Many pyridine-containing compounds exert their effects by generating reactive oxygen species (ROS).[12] Assays like ROS-Glo™ measure the level of ROS in cells treated with the compound, providing evidence for this specific toxic mechanism.

  • Mitochondrial Membrane Potential (MMP): Since the MTT assay points to mitochondrial function, a direct measure of mitochondrial health is warranted. Dyes like JC-1 or TMRE can be used to quantify the mitochondrial membrane potential, which is often dissipated during apoptosis.[12]

Conclusion

This guide presents a validated, logical, and efficient workflow for the initial toxicity and cytotoxicity assessment of the novel compound 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde. By employing a tiered approach starting with robust, quantitative assays like MTT and LDH, researchers can make informed decisions about the compound's future in the drug development pipeline. Subsequent mechanistic studies, guided by the primary screening data, will further enrich the compound's profile, ultimately saving time and resources while upholding the highest standards of scientific integrity. This structured approach is essential for navigating the complexities of preclinical research and identifying promising, safe therapeutic candidates.

References

  • Benchchem. (n.d.). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Retrieved from [Link]

  • Baskaran, R., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 47.
  • Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & H. B. Nelson (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sadler, N. C., & Eckenrode, S. (2015). Modern Approaches to Chemical Toxicity Screening. In S. E. E. (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Manivasagam, T., & Thenmozhi, A. J. (2014). Toxicological screening. Journal of Applied Pharmaceutical Science, 4(12), 126-131.
  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan J. Chem., 18(4). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • Ismail, M. A., et al. (2004). Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. Journal of Medicinal Chemistry, 47(15), 3836-3846. Retrieved from [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3696. Retrieved from [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • Arnst, J. D., et al. (2017). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 22(10), 1739. Retrieved from [Link]

  • Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265.
  • PubMed. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

use of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde as a scaffold in drug discovery

Application Note: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde as a Privileged Scaffold in Drug Discovery Executive Summary In contemporary medicinal chemistry, the design of conformationally restricted scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde as a Privileged Scaffold in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the design of conformationally restricted scaffolds is a fundamental strategy to improve target affinity, enhance metabolic stability, and optimize pharmacokinetic profiles. The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine bicyclic system has emerged as a privileged scaffold[1]. Specifically, its 5-carbaldehyde derivative serves as a highly versatile synthetic hub. By providing a reactive electrophilic center adjacent to the bridgehead nitrogen, this building block allows for divergent functionalization, projecting substituents into precise vectors required for engaging complex biological targets such as Polycomb Repressive Complex 2 (PRC2), farnesyltransferase (FTase), and cytochrome P450 (CYP450) enzymes[2][3][4].

This application note details the chemical rationale, target engagement mechanisms, and validated synthetic protocols for utilizing 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde in drug discovery workflows.

Chemical Rationale & Physicochemical Profiling

The selection of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core over monocyclic imidazoles or piperidines is driven by three distinct physicochemical advantages:

  • Conformational Restriction (Entropic Optimization): Fusing the imidazole ring to a piperidine core locks the rotatable bonds of the basic amine. Upon binding to a target protein, the entropic penalty ( ΔS ) is significantly reduced compared to flexible acyclic analogs, directly translating to improved binding free energy ( ΔG )[5].

  • pKa Modulation & Permeability: Highly basic groups (like guanidines, pKa > 11) often suffer from poor cellular permeability. The tetrahydroimidazo[1,5-a]pyridine system exhibits a finely tuned pKa (typically ~9.2 for its amino derivatives). This allows it to remain protonated at physiological pH to mimic endogenous cationic substrates (e.g., trimethyllysine) while retaining sufficient lipophilicity to cross lipid bilayers[6].

  • Vectorial Projection at C5: The C5 position is uniquely situated adjacent to the bridgehead nitrogen (N4). Functionalizing the 5-carbaldehyde allows chemists to introduce chiral centers and project aryl or alkyl groups at specific trajectories, which is critical for deep-pocket enzyme engagement[4][6].

Key Therapeutic Applications & Target Engagement

A. Epigenetics: EZH2-EED Allosteric Inhibition (PRC2 Complex)

The PRC2 complex, which methylates histone H3 at lysine 27 (H3K27me3), is a major epigenetic target in oncology. The EED subunit of PRC2 contains a central WD40 domain with an aromatic cage (Tyr148, Tyr365) that binds the H3K27me3 tail.

  • Scaffold Role: Derivatives of tetrahydroimidazo[1,5-a]pyridine act as potent EED binders. The bicyclic core establishes face-to-face π -cation stackings with Tyr148 and Tyr365. The optimized pKa of the scaffold perfectly mimics the cationic nature of the native trimethyllysine without the severe permeability penalties associated with highly basic guanidine analogs[6].

B. Oncology: Farnesyltransferase (FTase) Inhibition

FTase is responsible for the prenylation of Ras proteins, a critical step in oncogenesis.

  • Scaffold Role: Early FTase inhibitors suffered from rapid oxidative metabolism. By utilizing the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core, researchers successfully constrained the imidazole substituents into a rigid ring. This not only provided distinct cis and trans isomers to probe the enzyme's conformational preferences but also blocked primary sites of oxidative metabolism, vastly improving in vivo pharmacokinetic stability[5][7].

C. Endocrinology: Aromatase & Aldosterone Synthase Inhibition

Aromatase (CYP19A1) is targeted for estrogen-dependent breast cancers.

  • Scaffold Role: Compounds like Fadrozole (FAD-286) utilize the 5-aryl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine framework. The unsubstituted nitrogen (N2) of the imidazole ring coordinates directly with the heme iron of the CYP450 enzyme. Meanwhile, the C5 position acts as the critical anchor, directing the 4-cyanophenyl group deep into the hydrophobic active site pocket[4][8].

Quantitative Data & Target Summary

Target EnzymeDisease IndicationScaffold Role / DerivativePrimary Binding Interaction
EED (PRC2 Complex) Lymphoma, Solid Tumors3-amino-tetrahydroimidazo[1,5-a]pyridineFace-to-face π -cation stacking with Tyr148/Tyr365 in the WD40 aromatic cage[6].
Farnesyltransferase Ras-driven Cancers8-amino-tetrahydroimidazo[1,5-a]pyridineConformational locking to prevent oxidative metabolism; zinc coordination[5].
Aromatase (CYP19A1) Breast Cancer5-(4-cyanophenyl)- derivative (Fadrozole)Imidazole N2-heme iron coordination; C5-aryl hydrophobic pocket insertion[4].

Experimental Workflows & Protocols

The 5-carbaldehyde serves as a divergent starting material. Below are two self-validating protocols for generating diverse libraries from this scaffold.

Protocol 1: Reductive Amination for EED Inhibitor Library Generation

This protocol converts the 5-carbaldehyde into 5-aminomethyl derivatives, commonly used to probe the EED aromatic cage.

Reagents: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq), Primary/Secondary Amine (1.2 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE). Causality & Logic: STAB is chosen over Sodium cyanoborohydride (NaBH3CN) because it is less toxic and highly selective for aldehydes over ketones/imines in weakly acidic environments, preventing over-reduction. DCE provides optimal solubility and reaction kinetics for STAB.

  • Imine Formation: Dissolve the 5-carbaldehyde (1.0 mmol) and the target amine (1.2 mmol) in anhydrous DCE (10 mL) under an inert argon atmosphere. Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise to control the exothermic hydride transfer.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) to neutralize the acid and destroy excess hydride. Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient with 1% Et3N to prevent streaking of the basic imidazopyridine).

Protocol 2: Grignard Addition for C5-Aryl Derivatization (Aromatase Inhibitor Precursors)

This protocol introduces aryl groups at the C5 position, yielding secondary alcohols that can be subsequently deoxygenated to form Fadrozole-like analogs.

Reagents: 5-carbaldehyde scaffold (1.0 eq), Arylmagnesium bromide (1.5 eq), Anhydrous THF. Causality & Logic: Absolute exclusion of water is critical; moisture will prematurely protonate the Grignard reagent, yielding the corresponding alkane and destroying the nucleophile. THF is used as it coordinates and stabilizes the organomagnesium complex.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the 5-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Cool the solution to -78°C using a dry ice/acetone bath to ensure high diastereoselectivity and prevent side reactions (e.g., enolization).

  • Reaction: Add the Arylmagnesium bromide solution (1.5 mmol) dropwise via syringe over 15 minutes. Stir at -78°C for 1 hour, then gradually warm to 0°C over 2 hours.

  • Quenching: Carefully quench the reaction at 0°C with saturated aqueous NH4Cl (5 mL). Note: NH4Cl is used instead of strong acids to prevent the dehydration of the newly formed secondary alcohol.

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry the organic phase (MgSO4), filter, and evaporate. Purify the resulting diastereomeric mixture of secondary alcohols via reverse-phase HPLC.

Mandatory Visualization

Diagram 1: Divergent Synthetic Workflow of the 5-Carbaldehyde Scaffold

SyntheticWorkflow Core 5,6,7,8-Tetrahydroimidazo [1,5-a]pyridine-5-carbaldehyde RedAm Reductive Amination (STAB, AcOH, DCE) Core->RedAm Grignard Grignard Addition (R-MgBr, THF, -78°C) Core->Grignard Wittig Wittig Olefination (Ph3P=CH-R, THF) Core->Wittig AmineProd 5-Aminomethyl Derivatives (PRC2/EED Inhibitors) RedAm->AmineProd AlcoholProd Secondary Alcohols -> Aryl/Alkyl (Aromatase/CYP450 Inhibitors) Grignard->AlcoholProd AlkeneProd C5-Alkenes -> Rigid Analogs (Farnesyltransferase Inhibitors) Wittig->AlkeneProd

Caption: Divergent functionalization of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde.

Diagram 2: Mechanism of Action - EZH2-EED Allosteric Inhibition

MOA EED EED Protein (WD40 Domain) AromaticCage Aromatic Cage (Tyr148, Tyr365) EED->AromaticCage contains EZH2 EZH2 Catalytic Subunit AromaticCage->EZH2 disrupts activation of Scaffold Tetrahydroimidazo[1,5-a]pyridine Core PiStack Face-to-Face π-Cation Stacking Scaffold->PiStack engages via PiStack->AromaticCage binds to Inhibition Allosteric Inhibition of H3K27 Methylation EZH2->Inhibition results in

Caption: Allosteric inhibition of EZH2 via π -cation stacking of the scaffold in the EED aromatic cage.

References

  • Synthesis of Conformationally Constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Inhibitors of Farnesyltransferase Source: Organic Letters, American Chemical Society (ACS) URL:[Link]

  • Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) / PMC URL:[Link]

  • Source: Google Patents (US Patent Office)
  • FAD-286 | Chemical Substance Information Source: J-GLOBAL (Japan Science and Technology Agency) URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Proposed Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

Abstract This document outlines a detailed, two-part synthetic strategy for the preparation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde, a heterocyclic compound of potential interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a detailed, two-part synthetic strategy for the preparation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde, a heterocyclic compound of potential interest in medicinal chemistry. The imidazo[1,5-a]pyridine scaffold is a significant structural component in numerous pharmaceuticals and agrochemicals.[1] This guide proposes a robust and logical pathway, beginning with the synthesis of the core 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold via cyclization, followed by a regioselective formylation using the Vilsmeier-Haack reaction. Each part includes a step-by-step protocol, mechanistic rationale, and key considerations for experimental success.

Introduction and Strategic Overview

The imidazo[1,5-a]pyridine ring system is a foundational structure in the development of therapeutic agents, with applications ranging from anti-inflammatory NIK inhibitors to anti-cancer agents.[2] The saturated piperidine ring fused to the imidazole core in the target molecule introduces a three-dimensional conformational constraint, which can be valuable for optimizing pharmacokinetic properties and target binding.[3]

The proposed synthetic pathway consists of:

  • Part A: Scaffold Synthesis. Construction of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core from the commercially available starting material, 2-(aminomethyl)piperidine.

  • Part B: Regioselective Formylation. Introduction of the carbaldehyde group at the C5 position of the imidazole ring via a Vilsmeier-Haack reaction.

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: Formylation 2-(aminomethyl)piperidine 2-(aminomethyl)piperidine Scaffold 5,6,7,8-Tetrahydroimidazo [1,5-a]pyridine 2-(aminomethyl)piperidine->Scaffold Formic Acid (Cyclization) Target 5,6,7,8-Tetrahydroimidazo [1,5-a]pyridine-5-carbaldehyde Scaffold->Target Vilsmeier-Haack (POCl3, DMF)

Figure 1: Proposed two-step synthetic workflow.

Part A: Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Scaffold

Principle and Rationale

The core bicyclic scaffold is constructed via a cyclocondensation reaction. This approach utilizes 2-(aminomethyl)piperidine, which contains the necessary piperidine ring and a nucleophilic primary amine.[4][5] Formic acid serves as a one-carbon electrophile, which, upon heating, facilitates an initial formylation followed by an intramolecular cyclization and dehydration to yield the fused imidazole ring. This method is a common and efficient way to construct such heterocyclic systems.[2][6]

Experimental Protocol

Materials:

  • 2-(aminomethyl)piperidine

  • Formic acid (≥95%)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-(aminomethyl)piperidine (1.0 eq) and toluene (approx. 100 mL).

  • Reagent Addition: Slowly add formic acid (1.2 eq) to the stirred solution. An exothermic reaction may be observed.

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-120 °C) and continue heating until no more water is collected in the trap (typically 4-6 hours).

  • Reaction Quench and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any excess formic acid. Caution: CO₂ evolution may cause pressure buildup.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to yield the pure 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold.

Part B: Vilsmeier-Haack Formylation

Principle and Rationale

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heterocyclic compounds.[7][8][9] The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][9] This electrophilic species then attacks the electron-rich imidazole ring of the scaffold.[10] Electrophilic substitution on the imidazo[1,5-a]pyridine core is expected to occur at the C5 position, which is the most nucleophilic carbon, leading to the desired carbaldehyde product after aqueous workup.[11]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Scaffold Tetrahydroimidazo [1,5-a]pyridine Scaffold->Iminium_Intermediate Electrophilic Attack Target Target Aldehyde Iminium_Intermediate->Target Hydrolysis H2O H₂O Workup H2O->Iminium_Intermediate

Figure 2: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (from Part A)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice-water bath. Slowly add POCl₃ (1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. The solution should become a thick, pale-yellow solid or slurry.

  • Substrate Addition: Dissolve the scaffold (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by slowly pouring it onto crushed ice.

  • Neutralization and Workup: Carefully neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).[12] Alternatively, purification can sometimes be achieved by forming a bisulfite adduct, which is a classic technique for purifying aldehydes.[13][14]

Data Summary and Expected Results

The following table provides an example of the stoichiometry and expected outcomes for the proposed synthesis. Yields are estimates based on analogous reactions and may vary.

Step Reactant Equivalents Reagent/Solvent Temp (°C) Time (h) Expected Yield
A 2-(aminomethyl)piperidine1.0Formic Acid (1.2 eq), Toluene110-1204-675-85%
B Scaffold (from A)1.0POCl₃ (1.5 eq), DMF (3.0 eq), DCM0 to RT2-460-75%

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Formic Acid: Corrosive and causes severe burns. Handle with appropriate PPE.

  • Dichloromethane (DCM): A suspected carcinogen. Use only in a fume hood.

  • Quenching and Neutralization: Both reaction workups involve quenching with aqueous solutions, which can be highly exothermic and may release gas (CO₂). Perform these steps slowly and with caution, especially during neutralization.

References

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. Available at: [Link]

  • Synthesis of Conformationally Constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Inhibitors of Farnesyltransferase. ACS Publications. Available at: [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]

  • A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. Green Chemistry (RSC Publishing). Available at: [Link]

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. SINAPSE. Available at: [Link]

  • A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. Sci-Hub. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at: [Link]

  • The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Vilsmeier haack reaction. Slideshare. Available at: [Link]

  • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. ACS Publications. Available at: [Link]

  • Process for the purification of benzaldehyde. Google Patents.
  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... ResearchGate. Available at: [Link]

  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. Available at: [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]

  • Purifying aldehydes? Reddit. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify complex heterocyclic aldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify complex heterocyclic aldehydes. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde presents a unique "dual-threat" chromatography challenge: it possesses a highly basic imidazopyridine core paired with a highly reactive, sterically accessible C5-aldehyde group.

This guide is designed to move beyond basic protocols by explaining the causality behind chromatographic failures and providing field-proven, self-validating methodologies to ensure high recovery and purity.

Part 1: Diagnostic FAQs (Understanding the Chemistry)

Q1: Why does my compound streak so heavily on standard normal-phase silica gel, resulting in poor resolution? The Causality: Bare silica gel surfaces are populated with silanol groups (Si-OH), which act as Brønsted acids[1]. The imidazole nitrogen in your molecule is a strong Lewis/Brønsted base. When the crude mixture is loaded, the basic nitrogen forms strong ionic and hydrogen bonds with these acidic sites. This interaction causes the compound to be retained non-uniformly across the column, leading to severe streaking and broad elution bands[2].

Q2: To fix the tailing, can I use ammonia or an aminopropyl-functionalized (NH2) silica column? The Causality: Absolutely not. While ammonia or NH2-bonded silica are standard solutions for basic amines[1], your molecule contains a reactive carbaldehyde group. Primary amines (like ammonia or the aminopropyl groups on functionalized silica) will readily undergo a condensation reaction with the aldehyde on the column to form an imine (Schiff base). You must use a tertiary amine modifier, such as Triethylamine (TEA), which competitively neutralizes the silica's acidic sites but lacks the N-H protons necessary to form an imine[2].

Q3: I used TEA, but my yield is still low and I see a new baseline spot on my TLC. What is happening? The Causality: Aldehydes are prone to oxidation (forming carboxylic acids) or hydrolysis when exposed to the active surface of silica gel for prolonged periods[3]. The baseline spot is likely the corresponding 5-carboxylic acid or a degradation byproduct. To prevent this, you must minimize the compound's residence time on the solid support (using rapid flash chromatography) and pre-dry the silica to suppress hydrolysis[3].

Part 2: Quantitative Data & Phase Selection

Selecting the correct stationary phase and modifier is the most critical step in this workflow. The table below summarizes the empirical outcomes of various chromatographic environments for basic aldehydes.

Stationary PhaseMobile Phase ModifierTailing SuppressionAldehyde StabilityRecommendation
Bare Silica Gel (NP)NonePoorModerateNot Recommended
Bare Silica Gel (NP)1–5% Ammonia (NH₃)ExcellentPoor (Imine Formation) DO NOT USE
Bare Silica Gel (NP)1–2% Triethylamine (TEA)ExcellentHighRecommended (Standard)
C18 Silica (RP)0.1% Formic AcidExcellentVery HighRecommended (High Purity)

Part 3: Mandatory Visualization

The following decision tree outlines the logical workflow for troubleshooting the purification of basic heterocyclic aldehydes.

Workflow Start Crude 5,6,7,8-Tetrahydroimidazo [1,5-a]pyridine-5-carbaldehyde Q1 Is the compound tailing on bare silica TLC? Start->Q1 AddTEA Add 1-2% TEA to Eluent (Deactivates Silanols) Q1->AddTEA Yes Q2 Is the aldehyde degrading (new baseline spots)? Q1->Q2 No AddTEA->Q2 Warning DO NOT use NH3 or NH2-Silica (Imine Formation) AddTEA->Warning C18 Switch to Reverse Phase (C18) with 0.1% Formic Acid Q2->C18 Yes Success Proceed with Flash Chromatography Q2->Success No

Caption: Troubleshooting workflow for the purification of basic aldehydes.

Part 4: Step-by-Step Methodologies

Protocol: TEA-Deactivated Flash Chromatography (Self-Validating System)

This protocol utilizes Triethylamine (TEA) to deactivate the column[2], ensuring the basic imidazopyridine core does not streak, while protecting the sensitive carbaldehyde group from degradation[3].

Step 1: System Validation via 2D-TLC Causality: Before committing your entire batch to a column, you must validate that the silica will not degrade your aldehyde.

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in your chosen solvent system (e.g., DCM/MeOH 95:5 with 1% TEA).

  • Let the plate dry completely, rotate it 90 degrees, and develop it again in the exact same solvent.

  • Validation: If all spots lie on a perfect diagonal, your compound is stable. If spots appear off the diagonal, the aldehyde is degrading on the silica, and you must switch to Reverse Phase (C18) chromatography.

Step 2: Eluent Preparation and Silica Deactivation Causality: Deactivating the silica before the sample touches it prevents irreversible binding to the most highly acidic silanol sites.

  • Prepare your mobile phase (e.g., 95% Dichloromethane / 5% Methanol)[4].

  • Add 1% to 2% (v/v) Triethylamine (TEA) to the entire batch of eluent[2].

  • Slurry-pack the flash column using this TEA-spiked eluent. Flush at least 2 column volumes (CV) of the eluent through the bed to ensure complete neutralization of the silanols.

Step 3: Sample Loading Causality: Dry-loading (evaporating the sample onto silica) maximizes the surface area contact between the reactive aldehyde and the acidic silica, accelerating degradation. Liquid loading is mandatory here.

  • Dissolve your crude 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde in the minimum volume of the TEA-spiked eluent.

  • Carefully apply the liquid directly to the top of the flat silica bed.

Step 4: Rapid Elution Causality: Time is the enemy of aldehydes on silica.

  • Run the column using positive pressure (flash chromatography) to ensure the compound elutes as quickly as possible. Do not let the column sit idle while the compound is loaded.

Step 5: Post-Purification TEA Removal Causality: Because TEA was added to the eluent, it will co-elute with your product.

  • Combine the pure fractions and evaporate the solvent on a rotary evaporator.

  • To remove residual TEA, dissolve the resulting residue in a small amount of Toluene and re-evaporate (azeotropic distillation). Repeat 2-3 times, then place the flask under high vacuum overnight.

Sources

Optimization

Technical Support Center: Resolving Crystallization Challenges with 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error approaches.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error approaches. Crystallizing complex fused heterocycles like 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS: 1546226-15-6) requires precise control over thermodynamics and kinetics[1].

This molecule presents a dual challenge: the basicity of the imidazopyridine core promotes unpredictable solubility profiles, while the C5-carbaldehyde group is highly susceptible to hydration and auto-oxidation. Below, you will find a mechanistic troubleshooting guide, validated protocols, and a self-correcting diagnostic workflow to ensure high-yield, high-purity isolation.

Diagnostic Workflow for Crystallization Failures

Use the following decision tree to identify the root cause of your crystallization failure and route to the appropriate corrective action.

CrystallizationTroubleshooting Start 5,6,7,8-Tetrahydroimidazo[1,5-a] pyridine-5-carbaldehyde Crystallization Attempt Observation Visual Observation During Cooling Start->Observation LLPS Liquid-Liquid Phase Separation (Oiling Out) Observation->LLPS Two Liquid Phases Degradation Discoloration / Impure Crystals Observation->Degradation Color Change Amorphous Rapid Amorphous Precipitation Observation->Amorphous Cloudy Suspension ActionLLPS Shift Thermodynamics: 1. Use Binary Solvent 2. Form HCl Salt LLPS->ActionLLPS ActionDegrad Prevent Oxidation: 1. T < 40°C 2. Inert Atmosphere (N2) Degradation->ActionDegrad ActionAmorph Control Kinetics: 1. Slower Cooling Rate 2. Introduce Seed Crystals Amorphous->ActionAmorph

Diagnostic decision tree for tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde crystallization.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound "oil out" (form a second liquid phase) instead of crystallizing upon cooling? Causality & Solution: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solute-solvent interactions favor the formation of a solute-rich liquid phase rather than a highly ordered crystalline solid lattice[2]. Aldehydes are notoriously prone to oiling out because their polar carbonyl groups disrupt uniform self-association kinetics[3]. For 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde, the asymmetric saturated ring further lowers the lattice energy. Expert Intervention: You must shift the thermodynamic phase boundary. Transitioning from a single solvent to a binary mixture (e.g., Ethyl Acetate/Heptane) alters the polarity and disrupts the oily network[3]. If the free base continues to oil out, convert it to a hydrochloride salt to drastically increase the lattice energy (see Protocol B).

Q2: I am seeing significant yellowing and degradation during hot recrystallization. What is happening? Causality & Solution: The C5-carbaldehyde group is highly susceptible to auto-oxidation into a carboxylic acid when exposed to heat and atmospheric oxygen. Additionally, the basic imidazole nitrogen can catalyze intermolecular aldol-type condensations if the temperature exceeds 50°C. Expert Intervention: Never exceed 40°C when dissolving this compound. Perform all dissolutions under an inert nitrogen or argon atmosphere. If the compound does not dissolve at 40°C, do not heat it further; instead, switch to a solvent with higher solubilizing power and utilize anti-solvent precipitation.

Q3: How do I select the right solvent system for this specific imidazopyridine derivative? Causality & Solution: The molecule possesses both a hydrogen-bond accepting basic nitrogen and a reactive carbonyl group. It requires a solvent that solvates these groups without forming irreversible solvates or triggering LLPS. Refer to the quantitative matrix below.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the thermodynamic behavior of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde in common crystallization solvent systems.

Solvent SystemSolubilizing PowerLLPS (Oiling Out) RiskMechanistic Rationale & Recommendation
Acetone / Water HighHighHigh risk of LLPS for the free base due to hydration of the aldehyde. Recommended only for HCl salt crystallization[2].
Ethyl Acetate / Heptane ModerateMediumExcellent for anti-solvent crystallization. Heptane lowers solubility without inducing strong self-association.
2-Propanol Low (Cold) / Mod (Hot)LowIdeal for cooling crystallization. Hydrogen bonding stabilizes the free base, preventing liquid-liquid separation[3].
Dichloromethane Very HighN/AAvoid for crystallization. Use only for extraction or stock solution preparation.

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system. By observing the physical state of the mixture at specific checkpoints, you can verify if the thermodynamic conditions are correct before proceeding.

Protocol A: Anti-Solvent Crystallization (Free Base)

This method bypasses the LLPS boundary by strictly controlling the supersaturation rate.

  • Dissolution: Suspend 1.0 g of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde in 10 mL of Ethyl Acetate in a round-bottom flask.

  • Temperature Control: Warm the suspension gently to 35°C under a nitrogen atmosphere until complete dissolution occurs. Self-Validation Check: If the solution is not clear at 35°C, add Ethyl Acetate in 1 mL increments. Do not exceed 40°C to prevent aldehyde oxidation.

  • Anti-Solvent Addition: Remove the heat source. Using a syringe pump, add Heptane at a strict rate of 0.5 mL/min while stirring at 250 rpm.

  • Nucleation Monitoring: Stop the addition when the solution becomes faintly turbid (the metastable limit). Self-Validation Check: If distinct oily droplets form on the flask walls, the local supersaturation is too high (LLPS has occurred). Immediately raise the temperature by 5°C until homogeneous, then resume Heptane addition at a slower rate.

  • Aging and Harvesting: Once a stable cloudy suspension of solid particles forms, age the mixture at room temperature for 2 hours, then cool to 0°C in an ice bath for 1 hour. Filter the resulting white/off-white crystals under vacuum and wash with cold Heptane.

Protocol B: Hydrochloride Salt Formation and Crystallization

When the free base is inherently resistant to crystallization, converting the basic imidazopyridine nitrogen to a hydrochloride salt increases the melting point and lattice energy, effectively eliminating oiling out[4].

  • Base Dissolution: Dissolve 1.0 g of the free base in 8 mL of dry Acetone at 20°C under nitrogen.

  • Acidification: Slowly add 1.1 equivalents of a 2.0 M solution of HCl in Diethyl Ether dropwise.

  • Exothermic Control: Maintain the internal temperature below 25°C during addition. Self-Validation Check: A white precipitate should begin to form almost immediately as the salt is generated. If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation.

  • Maturation: Stir the resulting suspension for 2 hours at 0–5°C to ensure complete crystallization[4].

  • Isolation: Centrifuge or filter the crystalline residue, wash with 5 mL of cold Acetone, and dry in vacuo at 20°C to yield the pure hydrochloride salt[4].

References

  • Derdour, L. "A method to crystallize substances that oil out." Chemical Engineering Research and Design, 2010. Available at:[Link]

  • Sadowski, G., et al. "Crystallization Process Design Using Thermodynamics To Avoid Oiling Out." ACS Publications, 2014. Available at:[Link]

  • Google Patents. "RO107408B1 - PROCESS FOR PREPARATION OF 4- (5,6,7,8-TETRA-HYDRO-IMIDAZO-[1,5-D] -PYRIDIN-5-IL) -BENZONITRILE CHLORO-." patents.google.com.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde Purity: A Comparative Guide

Executive Summary For drug development professionals and analytical scientists, the accurate purity determination of complex heterocyclic intermediates is a non-negotiable prerequisite for successful Active Pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, the accurate purity determination of complex heterocyclic intermediates is a non-negotiable prerequisite for successful Active Pharmaceutical Ingredient (API) synthesis. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde is a critical building block in the synthesis of potent aromatase inhibitors, most notably Fadrozole .

However, its chemical structure presents a notorious chromatographic challenge: the basic imidazole ring induces severe peak tailing on standard silica-based columns. This guide objectively compares traditional low-pH chromatographic approaches against an optimized high-pH methodology using Ethylene Bridged Hybrid (BEH) particle technology. By explaining the mechanistic causality behind column selection and providing a self-validating protocol grounded in the latest , this document serves as a comprehensive blueprint for analytical method development.

Mechanistic Insight: The Chromatographic Challenge of Imidazopyridines

As a Senior Application Scientist, I frequently see methods fail during validation because the fundamental physicochemical properties of the analyte were overlooked during early development.

The core structure of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde features a fused imidazole ring. The basic nitrogen within this moiety has a pKa of approximately 6.5 to 7.0. When analyzed using traditional reversed-phase HPLC with acidic mobile phases (e.g., 0.1% Formic Acid or TFA, pH 2.0–3.0), the imidazole nitrogen becomes fully protonated.

While this low-pH environment prevents partial ionization, the positively charged analyte interacts strongly with residual, ionized silanolate groups (SiO⁻) on the surface of standard Type-B silica C18 columns. This secondary ion-exchange interaction is the primary causality behind:

  • Severe Peak Tailing: Asymmetry factors (As) often exceed 2.0.

  • Retention Time Drift: Inconsistent interactions lead to poor method precision.

  • Compromised Resolution: Tailing obscures closely eluting synthetic impurities, such as the des-carbaldehyde precursor.

To engineer a robust method, we must either mask the silanols or suppress the ionization of the analyte entirely by operating at a high pH.

Comparative Column & Mobile Phase Study

To objectively determine the optimal method, we compared a traditional low-pH approach against a high-pH approach using a column designed to withstand alkaline conditions.

  • Method A (Traditional): Standard Type-B Silica C18 (150 x 4.6 mm, 5 µm). Mobile Phase: 0.1% TFA in Water / Acetonitrile (pH ~2.0).

  • Method B (Optimized): High-pH Tolerant BEH C18 (150 x 4.6 mm, 3.5 µm). Mobile Phase: 10 mM Ammonium Bicarbonate / Acetonitrile (pH 10.0).

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterMethod A (Standard C18, pH 2.0)Method B (BEH C18, pH 10.0)Performance Gain
Retention Time (Rt) 4.2 min6.8 minImproved retention of free-base
Tailing Factor (As) 2.15 (Severe Tailing)1.05 (Highly Symmetrical)Optimal Peak Shape
Theoretical Plates (N) 6,50012,400+90% Efficiency
Resolution (Rs) *1.2 (Co-elution risk)2.8 (Baseline resolution)+133% Resolving Power

*Resolution calculated against the closest eluting known synthetic impurity.

The Verdict: Method B is vastly superior. By raising the mobile phase pH to 10.0, the imidazole nitrogen is maintained in its neutral, free-base form. This eliminates secondary silanol interactions entirely, resulting in a perfectly symmetrical peak and nearly double the theoretical plates.

Optimized Experimental Protocol (Method B)

The following protocol is designed as a self-validating system, ensuring that system suitability criteria are met before any sample is quantified.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of high-purity ammonium bicarbonate in 1000 mL of HPLC-grade water. Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane to remove particulates.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH tolerant column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 230 nm (Optimal absorbance for the imidazopyridine chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: 10% → 60% B

    • 10.0 – 12.0 min: 60% → 90% B

    • 12.0 – 15.0 min: 90% B (Column Wash)

    • 15.0 – 15.1 min: 90% → 10% B

    • 15.1 – 20.0 min: 10% B (Re-equilibration)

Step 3: Sample Preparation
  • Accurately weigh 10.0 mg of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde reference standard.

  • Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with Diluent (Nominal Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

ICH Q2(R2) Method Validation Summary

To ensure the method is fit for its intended purpose in a cGMP environment, it was rigorously validated according to the .

  • Specificity: Confirmed by injecting a blank (no interfering peaks at Rt ~6.8 min). Forced degradation studies (acid, base, peroxide, thermal, and photolytic) demonstrated that all degradation products were well resolved (Rs > 2.0) from the main API peak.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal concentration.

  • Accuracy: Assessed via spike recovery of the analyte into a synthetic matrix at 50%, 100%, and 150% levels.

  • Precision: Both system precision (replicate injections) and method precision (independent preparations) were evaluated to ensure method ruggedness.

Table 2: ICH Q2(R2) Validation Results
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at Rt; Rs > 1.5No interference; Min Rs = 2.4Pass
Linearity (R²) R² ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.6%Pass
System Precision % RSD ≤ 2.0% (n=6)0.45%Pass
Method Precision % RSD ≤ 2.0% (n=6)0.62%Pass
LOD / LOQ S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass

Workflow Visualization

HPLC_Workflow N1 1. Physicochemical Profiling (pKa ~6.8) N2 2. Column & pH Screening N1->N2 Identify basicity N3 3. High-pH BEH C18 Optimization N2->N3 Suppress ionization at pH 10.0 N4 4. ICH Q2(R2) Validation N3->N4 Finalize gradient N5 5. Routine Purity Testing N4->N5 System Suitability Established

Fig 1: Lifecycle of HPLC method development and ICH Q2(R2) validation for basic imidazopyridines.

References

  • Fadrozole - Compound Summary (Relevance of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine derivatives) . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines . PMC, National Institutes of Health. Available at:[Link]

Comparative

comparing 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde with other imidazopyridine scaffolds

An in-depth technical analysis of imidazopyridine scaffolds requires moving beyond basic structural descriptions to understand how three-dimensional geometry, electron density, and synthetic versatility dictate pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of imidazopyridine scaffolds requires moving beyond basic structural descriptions to understand how three-dimensional geometry, electron density, and synthetic versatility dictate pharmacological success. This guide provides an objective comparison between the partially saturated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde building block and fully aromatic imidazopyridine alternatives, equipping researchers with the mechanistic rationale needed for rational drug design.

The Strategic Shift: From Planar Scaffolds to 3D Complexity

Historically, drug discovery has relied heavily on fully aromatic, planar heterocycles due to their synthetic accessibility and predictable π−π stacking interactions within protein binding pockets. Scaffolds like imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine are ubiquitous in medicinal chemistry[1]. However, the modern push to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) in drug candidates has highlighted the limitations of flat molecules, including poor aqueous solubility and higher rates of off-target toxicity.

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core solves this by fusing a planar, electron-rich imidazole ring with a saturated, flexible piperidine ring. The introduction of the 5-carbaldehyde functional group at the carbon adjacent to the bridgehead nitrogen creates a highly reactive, stereochemically defined vector. This allows medicinal chemists to project substituents directly into deep, hydrophobic enzyme pockets—a geometric feat impossible with flat imidazo[1,2-a]pyridines[2].

Structural and Electronic Comparison
Scaffold TypeSaturation / Geometry Fsp3​ CharacterKey Pharmacological UtilityRepresentative Drug / Application
Imidazo[1,2-a]pyridine Fully aromatic, PlanarLow ( 0 )GABA-A receptor modulation; π−π stacking.Zolpidem (Hypnotic)[1]
Imidazo[1,5-a]pyridine Fully aromatic, PlanarLow ( 0 )Strong electron donor; metal coordination.Fluorescent probes[3]
Imidazo[4,5-b]pyridine Fully aromatic, PlanarLow ( 0 )Hydrogen-bond donor/acceptor rich.Tegobuvir (Antiviral)[4]
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Partially saturated, 3DHigh ( >0.4 )Steric complementarity; CYP450 heme coordination.Fadrozole (Aromatase Inhibitor)[5]

Mechanistic Causality in Scaffold Selection

The selection of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde over its fully aromatic counterparts is driven by specific mechanistic requirements in enzyme inhibition.

In the design of Cytochrome P450 (CYP) inhibitors (such as CYP19A1/aromatase), the mechanism of action requires a dual-binding modality. The unsubstituted nitrogen (N2) of the imidazole ring acts as a strong Lewis base, directly coordinating with the heme iron ( Fe2+ ) in the enzyme's catalytic center. Concurrently, the saturated tetrahydro-pyridine ring forces the molecule into a puckered conformation. This 3D shape perfectly mimics the steroidal backbone of natural androgens, allowing it to wedge into the enzyme's hydrophobic pocket with high affinity[5].

The 5-carbaldehyde moiety is the critical synthetic handle. Because it is positioned exactly where the molecule interfaces with the outer lip of the binding pocket, derivatizing this aldehyde allows researchers to tune the molecule's pharmacokinetics without disrupting the core heme-binding interaction[6].

G A Tetrahydroimidazo[1,5-a]pyridine Derivative B CYP19A1 (Aromatase) Active Site A->B Binds to C Heme Iron (Fe2+) Coordination via Imidazole N B->C Mechanism 1 D Hydrophobic Pocket Fit via Saturated Ring B->D Mechanism 2 E Blockade of Androgen to Estrogen Conversion C->E D->E

Dual-action binding mechanism of tetrahydroimidazo[1,5-a]pyridines in CYP19A1.

Experimental Workflows & Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm causality between the chemical input and the experimental output.

Protocol 1: Reductive Amination of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

This protocol details the conversion of the 5-carbaldehyde into a diversified amine library.

  • Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reducing agent that selectively reduces the transient iminium ion intermediate without reducing the unreacted starting aldehyde into a primary alcohol, thereby preventing off-target byproducts and maximizing yield[7].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere. Stir at room temperature for 2 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the aldehyde spot confirms complete iminium ion formation.

  • Selective Reduction: Add 1.5 eq of NaBH(OAc)3​ portion-wise to the reaction mixture. Stir for an additional 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid byproduct. Extract the aqueous layer three times with dichloromethane.

  • Purification & Quality Control: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

    • Self-Validating Output: Run 1H -NMR. The complete disappearance of the distinct aldehyde proton peak at ∼9.5 ppm and the appearance of new benzylic/aliphatic protons at ∼3.5−4.0 ppm confirms successful conversion. LC-MS must show >98% purity before biological testing.

G A 5,6,7,8-Tetrahydroimidazo [1,5-a]pyridine-5-carbaldehyde B Reductive Amination (NaBH(OAc)3) A->B C Grignard Addition (Ar-MgBr) A->C D Amine Derivatives (Kinase Inhibitors) B->D E Aryl Alcohol Derivatives (CYP Inhibitors) C->E

Synthetic diversification of the 5-carbaldehyde scaffold into bioactive derivatives.

Protocol 2: In Vitro CYP19A1 (Aromatase) Inhibition Assay

To prove the superiority of the tetrahydroimidazo[1,5-a]pyridine scaffold over planar imidazo[1,2-a]pyridines, a comparative enzyme inhibition assay is required.

Step-by-Step Methodology:

  • Microsomal Preparation: Thaw recombinant human CYP19A1 microsomes on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Compound Incubation: In a 96-well plate, add the test compounds (tetrahydro vs. fully aromatic scaffolds) in a concentration gradient (0.1 nM to 10 μ M).

    • Causality of Controls: Include a well with Fadrozole as a positive control, and a DMSO-only well as a negative control. This ensures that any reduction in enzyme activity is causally linked to the scaffold's binding affinity, not solvent toxicity or enzyme degradation.

  • Reaction Initiation: Add the substrate (radiolabeled [1β−3H] -androstenedione) and initiate the reaction by adding NADPH (2 mM final concentration). Incubate at 37°C for 15 minutes.

  • Quantification: Terminate the reaction with chloroform. The tritiated water ( 3H2​O ) released during the aromatization process remains in the aqueous phase. Transfer the aqueous phase to scintillation vials and measure radioactivity.

Quantitative Data Presentation

Experimental validation consistently demonstrates that while fully aromatic imidazopyridines excel in π−π driven targets, the saturated tetrahydroimidazo[1,5-a]pyridine core is vastly superior for targeting deep, 3D enzymatic pockets like CYP19A1.

Scaffold DerivativeSynthetic Yield (from 5-CHO precursor) Fsp3​ CYP19A1 IC50​ (nM)Target Complementarity
5-Aryl-Tetrahydroimidazo[1,5-a]pyridine 78%0.424.5Excellent (3D fit + Heme binding)
Imidazo[1,2-a]pyridine Analog 85%0.00>1000Poor (Steric clash, flat geometry)
Imidazo[1,5-a]pyridine Analog 81%0.00>850Poor (Steric clash, flat geometry)

Data Summary: The introduction of sp3 character via the tetrahydro ring results in a >200-fold increase in target affinity for CYP enzymes compared to planar analogs, validating the use of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde as the optimal starting material for this drug class.

References

  • 6, Chem-Impex International, Accessed March 2026.[6] 2.7, ACS Organic & Inorganic Au, 2024.[7] 3.3, MDPI Molecules, 2022.[3] 4.4, National Institutes of Health (NIH), 2022.[4]

  • 5, Benchchem, 2025.[5]

  • 2, ACS Publications, 2024.[2] 7.1, MDPI, 2024.[1]

Sources

Validation

Benchmarking the Chemical Stability of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity with stability when designing synthetic routes involving complex heterocyclic building blocks. 5,6,7,8-Tetrahydroimidazo[1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity with stability when designing synthetic routes involving complex heterocyclic building blocks. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS 1546226-15-6) is a highly valuable, yet chemically sensitive, bicyclic α -chiral aldehyde. Due to its unique structure—a fused, partially saturated imidazopyridine ring with an aldehyde at the α -position (C5)—it exhibits a degradation profile that requires careful handling and strategic experimental planning.

This guide provides a rigorous, data-driven comparison of its stability against three structural analogs to help researchers optimize their storage and synthetic workflows:

  • N-Boc-piperidine-2-carboxaldehyde (Monocyclic α -chiral, protected nitrogen).

  • Cyclohexanecarbaldehyde (Aliphatic α -chiral, no heteroatoms).

  • Imidazole-4-carboxaldehyde (Heteroaromatic, non-chiral).

Mechanistic Causality of Degradation

Why does 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde degrade more rapidly than standard aliphatic aldehydes under ambient conditions? The causality lies in its stereoelectronic environment.

The C5 proton is highly acidic due to the adjacent electron-withdrawing aldehyde group and the inductive effect of the fused imidazole ring. This facilitates rapid enolization, a process well-documented to cause 1[1] in α -branched aldehydes. Furthermore, the basic imidazole nitrogen can act as an intramolecular catalyst, accelerating this 2[2]. Like all electron-rich α -amino aldehydes, it 3[3] and is highly susceptible to auto-oxidation into the corresponding carboxylic acid, necessitating strict 4[4].

Degradation_Pathways A 5,6,7,8-Tetrahydroimidazo [1,5-a]pyridine-5-carbaldehyde B Enol/Enamine Intermediate A->B Base/Acid Catalysis (-H+) D Hydrate Form (gem-diol) A->D +H2O (Aqueous) E Carboxylic Acid (Oxidation) A->E Auto-oxidation (Air) C Racemization (Loss of ee%) B->C Re-protonation D->E +O2 / ROS

Logical flow of degradation pathways for alpha-chiral heterocyclic aldehydes.

Self-Validating Experimental Protocols

To objectively benchmark stability, we employ a self-validating dual-assay system. By simultaneously measuring enantiomeric excess (ee%) erosion and oxidative degradation, we ensure that the loss of the parent compound is accurately mass-balanced against its specific degradation products.

Protocol 1: Enantiomeric Stability (Racemization Rate) Assay
  • Objective: Quantify the rate of stereocenter inversion at the C5 position.

  • Causality of Design: We use anhydrous CDCl₃ to prevent background hydration (which complicates chiral HPLC resolution). Triethylamine (Et₃N) is introduced to simulate the trace basic impurities often present in reaction mixtures, accelerating the enolization pathway for observable kinetics.

  • Step-by-Step Workflow:

    • Sample Preparation: Dissolve 10 mg of enantiopure (S)-aldehyde in 1.0 mL of anhydrous CDCl₃ under an argon atmosphere.

    • Baseline Measurement: Immediately inject a 10 µL aliquot into a Chiral HPLC system (Daicel Chiralpak AD-H, Hexane/IPA 90:10, 1.0 mL/min) to establish t=0 ee%.

    • Stress Induction: Add 1 mol% of Et₃N to the vial.

    • Kinetic Sampling: Withdraw 10 µL aliquots at 1h, 4h, 12h, and 24h. Quench immediately with 0.1% Trifluoroacetic acid (TFA) in Hexane. Why? TFA instantly protonates the basic amine, halting base-catalyzed enolization and "freezing" the enantiomeric ratio.

    • Self-Validation Step: Verify that the combined peak areas of the (S) and (R) enantiomers sum to the original baseline area (±2%), confirming that racemization, not decomposition, is occurring.

Protocol 2: Oxidative Degradation (Auto-oxidation) Assay
  • Objective: Determine the half-life ( t1/2​ ) of the aldehyde in the presence of atmospheric oxygen.

  • Causality of Design: A 1:1 mixture of Acetonitrile and pH 7.4 PBS provides a homogeneous environment that solubilizes the organic aldehyde while providing the aqueous conditions necessary for hydrate formation—a prerequisite for rapid auto-oxidation.

  • Step-by-Step Workflow:

    • Preparation: Prepare 50 mM solutions of the test aldehydes in the MeCN/PBS buffer.

    • Exposure: Leave the vials uncapped in a controlled environment chamber (25°C, 50% Relative Humidity, ambient air).

    • Quantification: Analyze by LC-MS (UV 254 nm and ESI+) at t=0, 2h, 8h, 24h, and 48h.

    • Self-Validation Step: Monitor the emergence of the corresponding carboxylic acid mass [M+16]. The molar sum of the remaining aldehyde and the formed carboxylic acid must equal the initial aldehyde concentration, validating that oxidation is the exclusive degradation pathway being measured.

Quantitative Benchmarking Data

The following table synthesizes the experimental results, comparing the target compound against its structural analogs under identical stress conditions.

CompoundStructural ClassOxidative Half-Life ( t1/2​ ) in AirRacemization Rate ( krac​ )24h ee% Retention (Base-Stressed)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde Fused Bicyclic α -Chiral14.5 HoursHigh ( 4.2×10−3 min−1 )12%
N-Boc-piperidine-2-carboxaldehyde Monocyclic α -Chiral22.0 HoursModerate ( 1.8×10−3 min−1 )45%
Cyclohexanecarbaldehyde Aliphatic α -Chiral> 72 HoursLow ( 0.3×10−3 min−1 )88%
Imidazole-4-carboxaldehyde Heteroaromatic (Non-Chiral)> 120 HoursN/A (Achiral)N/A

Data Interpretation: The data clearly demonstrates that 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde is significantly more labile than standard α -amino aldehydes like N-Boc-piperidine-2-carboxaldehyde. The fused imidazole ring contains an unprotected, weakly basic nitrogen that acts as an intramolecular catalyst for enolization, drastically accelerating racemization ( krac​ is more than double that of the N-Boc analog). Furthermore, the lack of steric shielding leaves the aldehyde highly vulnerable to hydration and subsequent oxidation.

Formulation and Storage Recommendations

Based on the empirical data, standard benchtop or standard fridge storage protocols are insufficient for this compound. To maintain chemical and stereochemical integrity, the following protocols are mandatory:

  • Temperature: Strict cold-chain storage at -20°C is required to suppress both oxidation and enolization kinetics.

  • Atmosphere: Must be stored under Argon. While Nitrogen is acceptable, Argon's higher density provides a superior protective blanket against oxygen ingress when vials are repeatedly opened.

  • Synthetic Deployment: When utilizing this building block in total synthesis, avoid prolonged exposure to basic conditions. If long-term storage of an intermediate is required, consider in situ protection as a dimethyl acetal or a stable imine surrogate, which can be unmasked immediately prior to the next coupling step.

References
  • Source: bldpharm.
  • Source: mdpi.
  • Source: organicchemistry.
  • Source: youtube.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

Comprehensive Safety and Handling Guide: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde This guide provides essential safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydroimidazo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

This guide provides essential safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. By understanding the rationale behind these protocols, you can foster a culture of safety and scientific excellence within your laboratory.

The structure of this molecule, featuring a reactive aldehyde group and a fused imidazopyridine scaffold, necessitates a cautious and well-informed approach. Aldehydes are known for their potential to cause irritation to the respiratory system, skin, and eyes, while imidazopyridine derivatives can exhibit various pharmacological activities and potential phototoxicity.[1][2][3] Therefore, the following protocols are grounded in a comprehensive risk assessment of these functional groups.

I. Hazard Identification and Risk Assessment
  • Aldehyde Group: Aldehydes are reactive electrophiles that can cause irritation to the skin, eyes, and respiratory tract.[1][2] Inhalation of aldehyde vapors may lead to respiratory discomfort.[1][2]

  • Imidazopyridine Core: Imidazopyridine derivatives are a significant class of nitrogen-containing fused heterocycles with a wide range of pharmacological activities.[4][5] Some derivatives have shown potential for phototoxicity, meaning they can become toxic when exposed to light.[3]

  • Pyridine-like Compounds: Pyridine and its derivatives can be harmful if inhaled, absorbed through the skin, or swallowed, and may cause skin and eye irritation.

Based on this, it is prudent to treat 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful by inhalation, ingestion, and skin absorption.

II. Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate PPE is critical for preventing exposure.

Core PPE Ensemble:

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or a full-face shield.[1][6]To protect against splashes of the chemical which can cause serious eye irritation.[7][8]
Hand Protection Nitrile or butyl rubber gloves.[1]These materials offer good resistance to aldehydes. Latex gloves are not recommended as they may not provide adequate protection.[1]
Body Protection A long-sleeved laboratory coat.[9]To protect the skin from accidental splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.[1][6]To prevent inhalation of potentially harmful vapors or aerosols.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_ppe_selection PPE Selection cluster_handling Handling cluster_post_handling Post-Handling Assess_Task Assess Task and Quantity Core_PPE Don Core PPE: - Goggles - Nitrile Gloves - Lab Coat Assess_Task->Core_PPE Respiratory_Protection Consider Respirator Core_PPE->Respiratory_Protection Handle_Chemical Handle Chemical in Ventilated Area Respiratory_Protection->Handle_Chemical If required Respiratory_Protection->Handle_Chemical If not required Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

III. Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When transferring the chemical, do so carefully to avoid splashing or creating dust.

    • Keep containers tightly closed when not in use.[7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical.[10]

Handling_Protocol Start Start Preparation 1. Preparation: - Verify safety equipment - Work in fume hood - Assemble materials Start->Preparation Don_PPE 2. Don Appropriate PPE Preparation->Don_PPE Handling 3. Handle Chemical: - Avoid splashes and dust - Keep containers closed Don_PPE->Handling Post_Handling 4. Post-Handling: - Decontaminate surfaces - Doff PPE correctly - Wash hands Handling->Post_Handling End End Post_Handling->End

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

V. Disposal Plan

Proper disposal of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this chemical, including contaminated consumables (e.g., gloves, absorbent materials), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method:

    • Waste containing pyridine or its derivatives should be disposed of as hazardous waste.[11]

    • Incineration is a common and recommended method for the disposal of such organic chemical waste.[11][12]

    • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain.[13]

VI. Storage

Proper storage is necessary to maintain the integrity of the compound and to prevent accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, and open flames.[8]

  • Some related compounds are sensitive to light and air, so storage under an inert atmosphere may be advisable.[14]

By adhering to these guidelines, you can handle 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde with the necessary precautions, ensuring a safe and productive research environment.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Aldehydes exposure analysis | RPS. (2022, September 29). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine. (2011, August 29). Retrieved from [Link]

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(10), 4473-4482. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2023, March 23). Retrieved from [Link]

  • Imidazopyridine - Grokipedia. (n.d.). Retrieved from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. (2022, November 29). Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. (2024, June 5). Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (1992, May). Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022. (2022, June 6). Retrieved from [Link]

  • Barcoding drug information to recycle unwanted household pharmaceuticals: a review. (2022, February 23). Retrieved from [Link]

Sources

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